rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride is a complex organic compound with a unique structure It belongs to the class of pyrrole derivatives and is characterized by its octahydropyrano ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydropyrano ring and its subsequent fusion with the pyrrole ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride include other pyrrole derivatives and compounds with fused ring structures. Examples include:
- rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid
- rac-(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16ClNO3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl (2S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)13-7;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m0./s1 |
InChI Key |
DTTNJPGPSQYBBR-WQYNNSOESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]2CNC[C@@H]2O1.Cl |
Canonical SMILES |
COC(=O)C1CCC2CNCC2O1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.